2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
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Overview
Description
2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, commonly known as PTQ, is a heterocyclic compound that has attracted significant attention in recent years due to its unique chemical and biological properties. PTQ belongs to the class of quinazoline derivatives, which are known for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.
Scientific Research Applications
Benzodiazepine Receptor Affinity
Research has explored tricyclic heterocycles, including 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, for their high affinity to the benzodiazepine (BZ) receptor. The study identified compounds within this class demonstrating potent BZ antagonist activity in rat models, suggesting potential applications in neuropsychiatric disorder treatments (Francis et al., 1991).
H1-antihistaminic Activity
Compounds from the triazoloquinazolin-5(4H)-ones series have been synthesized and tested for in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. This indicates their potential as new classes of antihistaminic agents with minimal sedation effects, useful in allergy treatment (Alagarsamy et al., 2005).
Anticonvulsant Activity
Several derivatives of 4-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones have been evaluated for anticonvulsant activity, demonstrating significant efficacy against seizures in mice. These findings underscore their potential in developing new antiepileptic medications (Zhang et al., 2015).
Antimicrobial and Nematicidal Properties
Research into triazoloquinazolinylthiazolidinones has identified compounds with significant antimicrobial and nematicidal activities. This suggests applications in agricultural pest control and the treatment of microbial infections (Reddy et al., 2016).
Tubulin Polymerization Inhibition
A series of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been tested for their tubulin polymerization and growth inhibitory activities, revealing potent anticancer activity in various cancer cell lines. This highlights their potential as vascular disrupting agents in cancer therapy (Driowya et al., 2016).
Antibacterial Activity
Substituted 5-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)amino)nicotinates have shown excellent growth inhibition activity against various bacterial strains, indicating their potential in developing new antibacterial agents (Mood et al., 2022).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-13-8-4-7-12-11(13)9-19-15(16-12)17-14(18-19)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTRDYHICNIDNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=NC(=NN3C=C2C(=O)C1)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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